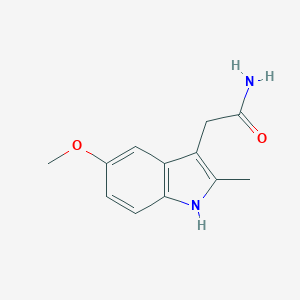
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Vue d'ensemble
Description
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.02 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (4,6-dichloro-5-pyrimidinyl)acetaldehyde . The InChI code for this compound is 1S/C6H4Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h2-3H,1H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 191.02 .Applications De Recherche Scientifique
Synthesis of Other Chemicals
“2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde” can be used as a starting material or intermediate in the synthesis of other chemicals . For example, it can be used in the synthesis of "5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE" .
Research in Organic Chemistry
This compound can be used in research related to organic chemistry. Its structure and reactivity can be studied to understand the properties of pyrimidine derivatives .
Mass Spectrometry Studies
“2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde” can be used in mass spectrometry studies. Its fragmentation pattern can be analyzed to understand the behavior of similar compounds under electron impact ionization .
Studies in Medicinal Chemistry
Pyrimidine derivatives, like “2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde”, are often studied in medicinal chemistry due to their presence in many biologically active compounds .
Development of Pharmaceuticals
While there’s no direct evidence of “2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde” being used in the development of pharmaceuticals, pyrimidine derivatives are commonly used in the synthesis of drugs . Therefore, it’s possible that this compound could have applications in this field.
Safety Testing
As with any chemical, “2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde” would need to be thoroughly tested for safety before it could be used in any applications that involve human exposure .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with this compound are H317, which indicates that it may cause an allergic skin reaction, and H319, which indicates that it causes serious eye irritation . The precautionary statements associated with this compound are P280, which advises wearing protective gloves/protective clothing/eye protection/face protection, and P305+P351+P338, which advises IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBITPOSBYZLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553867 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | |
CAS RN |
16019-33-3 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4, 6-dichloro-pyrimidin-5-yl)-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)




![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)





